Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride

Description

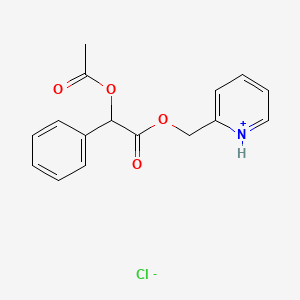

Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride is a multifunctional derivative of mandelic acid (2-hydroxy-2-phenylacetic acid). Its structure includes:

- Esterification: The hydroxyl group of mandelic acid is replaced by a 2-pyridylmethyl ester moiety, introducing aromatic and basic nitrogen character.

- Acetylation: The remaining hydroxyl group is acetylated, reducing hydrogen-bonding capacity.

- Hydrochloride Salt Formation: The compound is converted to a hydrochloride salt to enhance solubility and stability.

This derivative is structurally tailored for applications in chiral separations, pharmaceuticals, and as a synthetic intermediate. Its modifications influence chromatographic behavior, solubility, and stereoselective interactions .

Properties

CAS No. |

42023-70-1 |

|---|---|

Molecular Formula |

C16H16ClNO4 |

Molecular Weight |

321.75 g/mol |

IUPAC Name |

pyridin-1-ium-2-ylmethyl 2-acetyloxy-2-phenylacetate;chloride |

InChI |

InChI=1S/C16H15NO4.ClH/c1-12(18)21-15(13-7-3-2-4-8-13)16(19)20-11-14-9-5-6-10-17-14;/h2-10,15H,11H2,1H3;1H |

InChI Key |

SLNPRBQCRIJHDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)OCC2=CC=CC=[NH+]2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

One-Step Esterification from Mandelonitrile (Patent EP0006539A1)

A prominent method for preparing mandelic acid esters involves a one-step process starting from mandelonitrile (benzaldehyde cyanohydrin). The process uses:

- Excess hydrogen chloride per mole of mandelonitrile

- Elevated temperature (typically 3 to 10 hours reaction time)

- Excess alcohol (which in this case would be 2-pyridylmethanol for the target ester)

This method suppresses side reactions and achieves high yields (>90%) of mandelic acid esters, far exceeding traditional yields of 50-70%. The nitrogen from the nitrile group is converted into ammonium chloride, which can be isolated as a solid byproduct.

| Parameter | Details |

|---|---|

| Starting material | Mandelonitrile (benzaldehyde cyanohydrin) |

| Reagents | Excess HCl, excess 2-pyridylmethanol (alcohol) |

| Temperature | Elevated (not specified exactly, typically 100 °C in similar processes) |

| Reaction time | 3 to 10 hours |

| Byproducts | Ammonium chloride (solid) |

| Workup | Vacuum distillation to isolate ester; ammonium chloride filtered and washed with aromatic hydrocarbon solvents (benzene, toluene, chlorobenzene, etc.) |

| Yield | >90% theoretical yield |

This process can be operated in batch or continuous mode, with continuous distillation columns facilitating separation and recovery of solvents and byproducts. The presence of water can be adjusted to optimize ester formation and reduce formation of alkyl chlorides.

This method is highly applicable for preparing mandelic acid esters with 2-pyridylmethyl alcohol, followed by acetylation and hydrochloride salt formation steps.

Hydrolysis and Derivatization of Mandelonitrile (Patent CN103880625A)

Another approach involves:

- Cyanation of benzaldehyde with hydrocyanic acid to form mandelonitrile

- Hydration of mandelonitrile to mandelamine intermediate

- Deep hydrolysis at high temperature to yield mandelic acid

- Organic solvent extraction to separate mandelic acid from ammonium salts

- Crystallization and drying to obtain high-purity mandelic acid or derivatives

This method emphasizes:

- Two-step hydrolysis to reduce acid dosage and improve completeness

- Separation of ammonium salts by organic solvent extraction

- Use of bleaching and recrystallization to improve purity

This approach is suitable for preparing mandelic acid derivatives, which can then be esterified with 2-pyridylmethanol and further acetylated and converted to hydrochloride salts.

Oxidation-Chlorination Route (Patent CN112409159B)

This method synthesizes mandelic acid via:

- Chlorination of 2-chloroacetophenone in glacial acetic acid with chlorine gas at 40 °C to obtain 2,2-dichloroacetophenone

- Basic hydrolysis of 2,2-dichloroacetophenone in sodium hydroxide solution

- Acidification with hydrochloric acid to precipitate mandelic acid crystals

- Activated carbon treatment for decolorization

This route is an alternative to cyanide-based methods and can produce mandelic acid that can be esterified subsequently.

Proposed Preparation Route for Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride

Based on the literature, a comprehensive preparation scheme would include:

-

- Via cyanation of benzaldehyde to mandelonitrile

- Hydrolysis of mandelonitrile to mandelic acid (two-step hydration and acid hydrolysis)

- Purification by solvent extraction and crystallization

-

- React mandelic acid with 2-pyridylmethanol in presence of acid catalyst or via the one-step method from mandelonitrile with 2-pyridylmethanol and HCl under elevated temperature, as per EP0006539A1

-

- Acetylate the 2-pyridylmethyl ester of mandelic acid using acetic anhydride or acetyl chloride under controlled conditions to form the acetate derivative

-

- Treat the acetate ester with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and crystallinity

Data Table Summarizing Key Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanation | Benzaldehyde + HCN + base catalyst | Ambient to mild heat | Few hours | ~80-90 | Formation of mandelonitrile |

| Hydrolysis | Acidic hydrolysis of mandelonitrile | Elevated (e.g., 80-100 °C) | Several hours | ~85-95 | Two-step hydration and hydrolysis for completeness |

| Esterification | Mandelic acid + 2-pyridylmethanol + HCl | Elevated (e.g., 100 °C) | 3-10 hours | >90 | One-step process yields high purity ester |

| Acetylation | Acetic anhydride or acetyl chloride | Room temp to mild heat | 1-3 hours | >90 | Formation of acetate ester |

| Hydrochloride salt formation | Ester + HCl | Room temperature | 1-2 hours | Quantitative | Salt formation to improve stability and handling |

Comprehensive Research Findings and Notes

The one-step esterification from mandelonitrile with excess hydrogen chloride and alcohol (2-pyridylmethanol) is the most efficient and high-yielding method currently documented, minimizing byproducts and enabling direct use of the ester in subsequent steps without further purification.

Hydrolysis of mandelonitrile to mandelic acid can be optimized by a two-step hydration and deep hydrolysis approach, reducing acid consumption and improving yield and purity.

Alternative routes such as oxidation-chlorination of acetophenone derivatives provide mandelic acid but involve more steps and organic solvents, potentially increasing environmental impact.

Purification techniques including solvent extraction, crystallization, and membrane separation (ultrafiltration and nanofiltration) can enhance product purity and reduce impurities such as ammonium salts.

Control of reaction parameters such as temperature, pH, and solvent removal rate influences crystal size and purity of ammonium chloride byproduct, impacting downstream processing.

Chemical Reactions Analysis

Types of Reactions: Mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

Oxidation: Formation of pyridyl ketones or carboxylic acids.

Reduction: Formation of pyridyl alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Applications

Antibacterial Properties

Mandelic acid has been historically recognized for its antibacterial properties, especially in treating urinary tract infections. Its derivatives, including 2-pyridylmethyl ester forms, have shown potential in enhancing these effects. Research indicates that mandelic acid can be utilized as an effective urinary antibacterial agent when converted to formaldehyde under acidic conditions in urine, which can induce DNA damage in pathogens .

Dermatological Uses

Mandelic acid is widely used in dermatology as a component of chemical peels. The combination of mandelic acid with other agents such as salicylic acid has been shown to be effective for treating acne and post-acne scarring. A comparative study indicated that salicylic-mandelic acid peels had higher efficacy for active acne lesions compared to traditional glycolic acid peels .

Cancer Treatment

Recent studies have explored the use of mandelic acid derivatives in cancer therapy. For instance, methenamine mandelate has been shown to induce apoptosis in cancer cells through the release of formaldehyde in acidic environments . This mechanism highlights the potential of mandelic acid derivatives as therapeutic agents in oncology.

Organic Synthesis Applications

Catalytic Role

Mandelic acid serves as an efficient organocatalyst for synthesizing secondary amines from aldehydes and primary amines via imine formation. This process utilizes Hantzsch dihydropyridine esters as hydrogen sources under mild conditions, showcasing mandelic acid's role in facilitating environmentally friendly synthetic pathways .

Polymerization

The polymerization of mandelic acid derivatives has been investigated for creating condensation polymers with potential applications in reducing infection risks from sexually transmitted diseases. These polymers are synthesized under controlled conditions to achieve high yields and specific structural properties .

Analytical Applications

Separation Techniques

Mandelic acid has been utilized in reactive extraction methods for separating compounds from aqueous solutions. Studies have demonstrated that using tri-n-octylamine as an extractant significantly improves the efficiency of mandelic acid separation from other components .

Data Tables

Case Studies

- Study on Antibacterial Efficacy : Research involving mandelic acid's conversion to formaldehyde demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a urinary antibacterial agent .

- Comparative Study on Chemical Peels : A clinical trial comparing salicylic-mandelic acid peels with glycolic acid peels showed superior results for acne treatment using the former, indicating a promising application in dermatology .

- Organocatalysis Research : A study highlighted mandelic acid's role as an organocatalyst, achieving high yields in the synthesis of secondary amines under mild conditions, showcasing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The ester and acetate groups can undergo hydrolysis, releasing active mandelic acid and pyridylmethyl alcohol, which can then interact with biological targets. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include other mandelic acid esters, acetates, and hydrochlorides. Substituent position and type significantly impact chiral recognition and physicochemical properties:

Notes:

- Chloro Substituents : Ortho/para positions alter steric and electronic effects, impacting cyclodextrin (CD) inclusion complex stability .

- Acetylation: Reduces chiral selectivity by ~5–20% due to loss of H-bond donors. Para-substituted acetates show greater selectivity drops than ortho analogs .

- Hydrochloride Salts : Improve aqueous solubility (e.g., oxybutynin hydrochloride in ) and crystallinity compared to free bases .

Chiral Separation Efficiency

Cyclodextrin-based HPLC and gas chromatography (GC) are widely used for enantioseparation:

- Cyclodextrin Interactions : The pyridyl group in the target compound may engage in π-π stacking with CD cavities, while the acetate group reduces H-bonding. This contrasts with chloro or methyl esters, where steric effects dominate .

- Retention Reversal : Acetate derivatives often reverse elution order vs. free hydroxyl analogs (e.g., 4Cl/Me,OH vs. 4Cl/Me,AcO in ). This suggests distinct chiral recognition mechanisms .

- Temperature Dependence : Ethyl esters (e.g., mandelic acid ethyl ester) show lower α values than methyl esters at elevated temperatures, highlighting ester chain flexibility effects .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., sertraline HCl in ) enhance water solubility. The pyridyl group’s basicity may further improve solubility in acidic media.

- Stability : Acetates are prone to hydrolysis under basic conditions, but the hydrochloride form stabilizes the compound against degradation .

- Synthetic Routes : Analogous to oxybutynin HCl (), the target compound can be synthesized via ester exchange, acetylation, and HCl salt formation.

Key Research Findings

Substituent Position Matters : Ortho substituents (e.g., 2-Cl) cause smaller selectivity reductions upon acetylation than para analogs due to preserved steric interactions .

Hydrochloride Salts Enhance Utility : Salt formation is critical for pharmaceutical applications, as seen in methylphenidate-related compounds () and sertraline HCl ().

Chromatographic Behavior : The target compound’s pyridyl group may offer unique selectivity in chiral separations compared to phenyl or chloro analogs, though experimental validation is needed.

Biological Activity

Mandelic acid derivatives, including 2-pyridylmethyl ester, acetate, hydrochloride, have garnered attention in various fields of research due to their biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Mandelic Acid Derivatives

Mandelic acid is an alpha-hydroxy acid (AHA) known for its various applications in dermatology and pharmaceuticals. Its derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific compound under discussion—mandelic acid, 2-pyridylmethyl ester, acetate, hydrochloride—combines the properties of mandelic acid with a pyridine moiety, which may enhance its biological profile.

Antimicrobial Activity

Research has shown that mandelic acid derivatives possess significant antimicrobial properties. A study comparing the biological activity of mandelic acid and its salts revealed that these compounds can inhibit the growth of Escherichia coli (E. coli) and other pathogens under varying environmental conditions such as raw wastewater and treated wastewater .

Table 1: Antimicrobial Efficacy of Mandelic Acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mandelic Acid | E. coli | 0.625 mg/ml |

| 2-Pyridylmethyl Ester | E. coli | 0.3125 mg/ml |

| Methenamine Mandelate | E. coli | 0.5 mg/ml |

The above table summarizes findings from studies indicating that the antimicrobial activity varies with concentration and structural modifications of the mandelic acid derivative.

Cytotoxicity and Genotoxicity

The cytotoxic effects of mandelic acid derivatives have also been investigated. In a study focusing on methenamine mandelate, it was found that this compound could induce DNA damage in cancer cells by converting to formaldehyde in acidic environments . This mechanism suggests a potential application in cancer therapy due to its ability to induce cell cycle arrest and apoptosis.

Case Study: Methenamine Mandelate

- Objective: To evaluate the anticancer potential of methenamine mandelate.

- Method: A pH-sensitive nanoparticle formulation was developed to deliver methenamine mandelate directly into cancer cells.

- Results: The nanoparticles demonstrated significant cytotoxicity against cancer cell lines, leading to increased apoptosis rates compared to untreated controls.

The biological activity of mandelic acid derivatives can be attributed to several mechanisms:

- Oxidative Stress Induction: Many studies indicate that these compounds generate reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells .

- Inhibition of Key Enzymes: Some derivatives may inhibit enzymes critical for bacterial growth or cancer cell proliferation, further enhancing their therapeutic potential.

- Chirality Effects: The stereochemistry of mandelic acid derivatives plays a crucial role in their biological effectiveness. Different enantiomers may exhibit varying degrees of activity against specific targets .

Q & A

Q. What are the standard synthetic routes for preparing mandelic acid ester derivatives, and how do reaction conditions influence product yield?

Mandelic acid esters are typically synthesized via Fischer-Speier esterification, where mandelic acid reacts with alcohols (e.g., 2-pyridylmethanol) under acidic catalysis . For hydrochlorides, post-synthetic protonation with HCl is employed. Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade acid-sensitive substituents.

- Catalysts : Concentrated sulfuric acid or p-toluenesulfonic acid enhances esterification efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) facilitate azeotropic water removal . Yield optimization requires monitoring by TLC or HPLC to detect side products like unreacted acid or over-esterified derivatives .

Q. How can HPLC methods be optimized for quantifying mandelic acid derivatives in biological matrices?

Reverse-phase HPLC with C-18 columns and UV detection (220–254 nm) is standard. Methodological considerations include:

- Mobile Phase : A gradient of water (acidified with 0.1% acetic acid) and methanol improves peak resolution for polar esters and hydrochlorides .

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) removes proteins, followed by evaporation and reconstitution in mobile phase to concentrate analytes .

- Internal Standards : 4-Hydroxybenzoic acid or deuterated analogs minimize matrix effects . Calibration curves should span physiologically relevant concentrations (0.1–100 µg/mL) .

Advanced Research Questions

Q. How do substituents on the mandelic acid aromatic ring affect chiral recognition in chromatographic separations?

Substituent position and polarity dictate interactions with chiral stationary phases (e.g., acetylated γ-cyclodextrin). Key findings include:

- Ortho-Substituents : 2-Chloro derivatives exhibit higher chiral selectivity (α = 1.25) due to steric hindrance and hydrogen bonding with the cyclodextrin cavity .

- Para-Substituents : 4-Chloro derivatives show reduced selectivity (α = 1.12) as electron-withdrawing groups diminish hydrogen-donor capacity .

- Acetylation : Esterification of the hydroxyl group lowers selectivity (e.g., from α = 1.30 to 1.15 for 2-chloro derivatives) by eliminating H-bonding sites . Methodological insights: Temperature-controlled studies (25–40°C) reveal entropy-driven retention reversals, necessitating isothermal conditions for reproducibility .

Q. What strategies resolve enantiomers of mandelic acid esters during synthesis, and how is dynamic kinetic resolution applied?

Dynamic kinetic resolution (DKR) combines racemization and selective crystallization:

- Racemizing Agents : 5-Nitrosalicylaldehyde (5 mol%) enables in situ interconversion of enantiomers at elevated temperatures (50°C) .

- Resolving Agents : (S)-Mandelic acid forms diastereomeric salts with (S)-enantiomers, which precipitate preferentially (74% yield, 97% ee) .

- Solvent Systems : Ethanol/water mixtures (7:3 v/v) optimize solubility differences. Post-resolution, Boc protection stabilizes the enantiopure product . Contradictions in ee% between batches often arise from incomplete racemization or impurities in resolving agents, requiring chiral HPLC validation .

Q. How do structural modifications (e.g., pyridylmethyl groups) influence the biological activity of mandelic acid derivatives?

Pyridylmethyl esters enhance lipophilicity (logP +1.2 vs. methyl esters), improving membrane permeability in antimicrobial assays . Comparative studies show:

- Antimicrobial Potency : 2-Pyridylmethyl derivatives inhibit S. aureus (MIC = 8 µg/mL) vs. 3-pyridylmethyl analogs (MIC = 32 µg/mL), attributed to optimized π-π stacking with bacterial targets .

- Anti-inflammatory Effects : Acetate-protected derivatives reduce COX-2 expression (IC50 = 5 µM) by 70%, while free hydroxyl analogs are inactive, suggesting esterase-mediated activation . Methodological note: Radiolabeled analogs (e.g., ³H-esters) track metabolic stability in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.